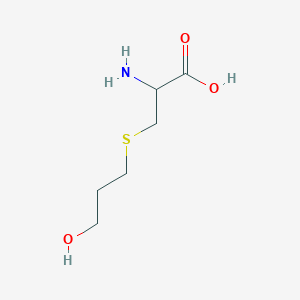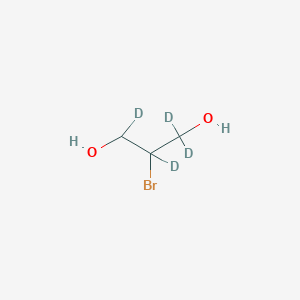
2-Bromo-1,1,2,3-tetradeuteriopropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-propanediol-d4 is a deuterium-labeled compound with the molecular formula C3H3D4BrO2 and a molecular weight of 159.02 g/mol . This compound is a stable isotope-labeled analog of 2-Bromo-1,3-propanediol, which is used in various chemical and biological research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-propanediol-d4 typically involves the bromination of 1,3-propanediol-d4. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as hydrobromic acid or bromine in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for 2-Bromo-1,3-propanediol-d4 are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The process may also include additional purification steps such as distillation or recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-propanediol-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,3-propanediol-d4.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The bromine atom can be reduced to form 1,3-propanediol-d4.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: 1,3-Propanediol-d4
Oxidation Reactions: Corresponding aldehydes or carboxylic acids
Reduction Reactions: 1,3-Propanediol-d4
Aplicaciones Científicas De Investigación
2-Bromo-1,3-propanediol-d4 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used as a reference standard in quality control and analytical testing.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-propanediol-d4 involves its interaction with various molecular targets and pathways. The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of different products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3-propanediol: The non-deuterated analog of 2-Bromo-1,3-propanediol-d4.
3-Bromo-1,2-propanediol: A similar compound with the bromine atom at a different position.
2-Bromo-2-nitro-1,3-propanediol (Bronopol): A compound with additional nitro and hydroxyl groups.
Uniqueness
2-Bromo-1,3-propanediol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it particularly valuable in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .
Propiedades
Fórmula molecular |
C3H7BrO2 |
|---|---|
Peso molecular |
159.01 g/mol |
Nombre IUPAC |
2-bromo-1,1,2,3-tetradeuteriopropane-1,3-diol |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D,2D2,3D |
Clave InChI |
HULFLYYUFHXCLJ-YGABEOBRSA-N |
SMILES isomérico |
[2H]C(C([2H])(C([2H])([2H])O)Br)O |
SMILES canónico |
C(C(CO)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


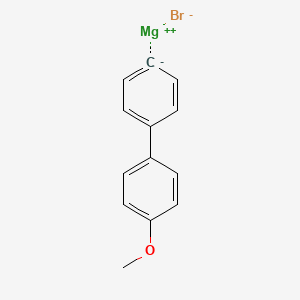
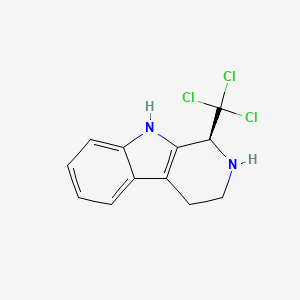
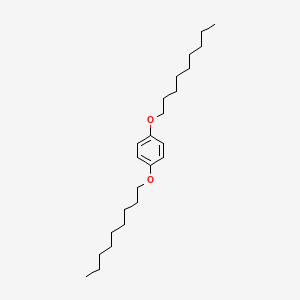
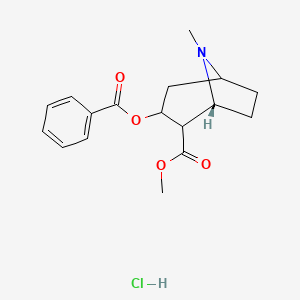
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
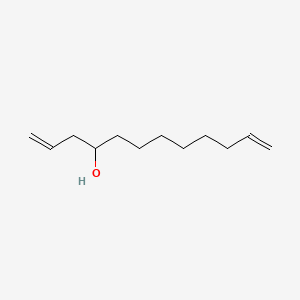

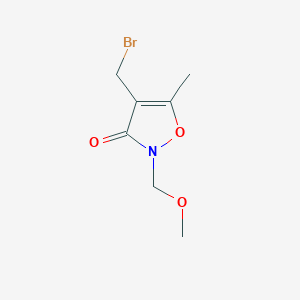
![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
